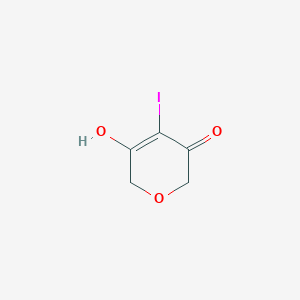![molecular formula C8H7N3O2 B13025871 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one, often involves multicomponent reactions. These reactions typically include the condensation of appropriate aldehydes, amines, and other reagents under controlled conditions. For instance, one common method involves the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures .
Industrial Production Methods: Industrial production methods for these compounds may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as density functional theory (DFT) computations can help in predicting and optimizing the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Applications De Recherche Scientifique
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrochemical DNA sensor, where it interacts with DNA molecules to produce measurable signals . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features and applications.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with potent biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its diverse synthetic strategies and applications.
Uniqueness: 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
7-methoxy-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-4H,1H3,(H,11,12) |
Clé InChI |
TWTDNMULZHPBDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(N=C1)N=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



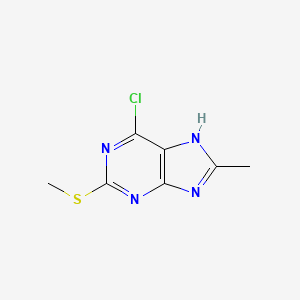

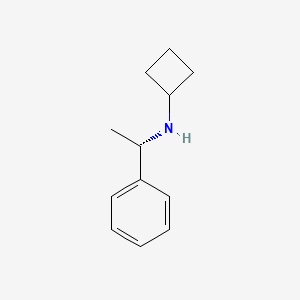

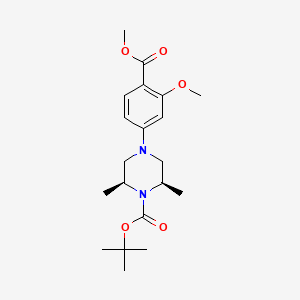

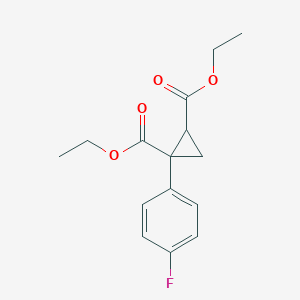

![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
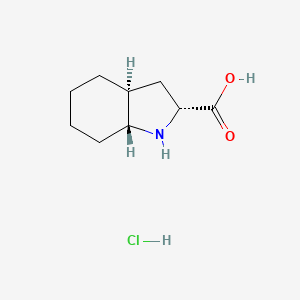
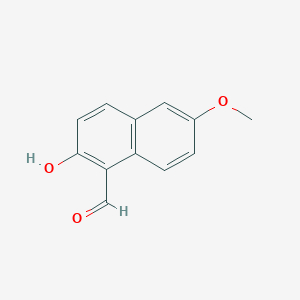
![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
